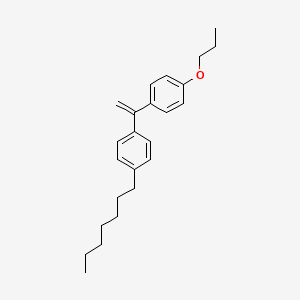
Thiourea, N-(2-(6-bromo-2-ethyl-4-oxo-3(4H)-quinazolinyl)ethyl)-N-(1-methylethyl)-N'-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, N-(2-(6-bromo-2-ethyl-4-oxo-3(4H)-quinazolinyl)ethyl)-N-(1-methylethyl)-N’-phenyl- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, features a quinazolinyl group, which is often associated with biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2-(6-bromo-2-ethyl-4-oxo-3(4H)-quinazolinyl)ethyl)-N-(1-methylethyl)-N’-phenyl- typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinyl intermediate, followed by the introduction of the thiourea moiety. Common reagents used in these reactions include brominating agents, ethylating agents, and isopropylating agents. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with stringent quality control measures in place. The use of catalysts and advanced purification techniques such as chromatography might be employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(2-(6-bromo-2-ethyl-4-oxo-3(4H)-quinazolinyl)ethyl)-N-(1-methylethyl)-N’-phenyl- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound into its corresponding amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The quinazolinyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiourea moiety may also contribute to the compound’s biological effects by forming strong hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
Thiourea: A simpler analog with similar chemical properties.
Quinazoline Derivatives: Compounds with the quinazoline core structure, known for their biological activity.
Bromoethyl Compounds: Compounds containing the bromoethyl group, often used in organic synthesis.
Uniqueness
Thiourea, N-(2-(6-bromo-2-ethyl-4-oxo-3(4H)-quinazolinyl)ethyl)-N-(1-methylethyl)-N’-phenyl- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties
Properties
CAS No. |
77301-15-6 |
|---|---|
Molecular Formula |
C22H25BrN4OS |
Molecular Weight |
473.4 g/mol |
IUPAC Name |
1-[2-(6-bromo-2-ethyl-4-oxoquinazolin-3-yl)ethyl]-3-phenyl-1-propan-2-ylthiourea |
InChI |
InChI=1S/C22H25BrN4OS/c1-4-20-25-19-11-10-16(23)14-18(19)21(28)27(20)13-12-26(15(2)3)22(29)24-17-8-6-5-7-9-17/h5-11,14-15H,4,12-13H2,1-3H3,(H,24,29) |
InChI Key |
OAROLKLINOYIGY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=C(C=C2)Br)C(=O)N1CCN(C(C)C)C(=S)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R,4R,10R,11R,14S,15S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione](/img/structure/B13805941.png)
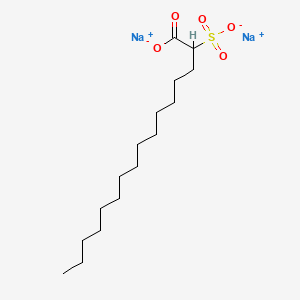

![(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride](/img/structure/B13805951.png)
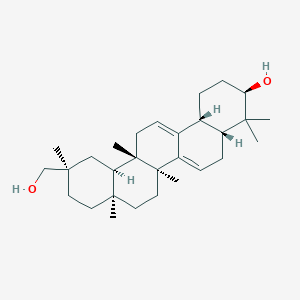
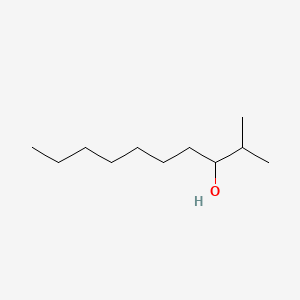

![Benzene, 1,1'-[2-methyl-2-(phenylthio)cyclopropylidene]bis-](/img/structure/B13805989.png)
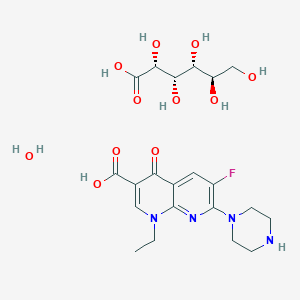
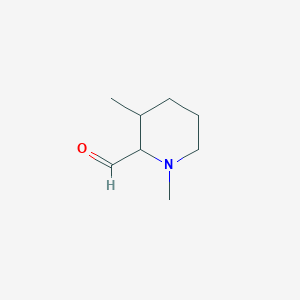
![L-Proline,2-[(2-chlorophenyl)methyl]-](/img/structure/B13805998.png)
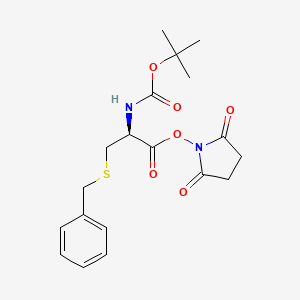
![1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI)](/img/structure/B13806003.png)
